Methyl 4-methyl-5-nitropyridine-2-carboxylate
Description
Introduction to Methyl 4-Methyl-5-Nitropyridine-2-Carboxylate Research
Historical Context and Discovery
Initial Research Development
The synthesis of this compound traces back to early investigations into functionalized pyridines. Initial routes involved halogenation and nitration of precursor pyridine derivatives. For example, bromination of 4-methyl-5-nitropyridin-2-ol using bromine in acetic acid yielded intermediates critical for subsequent esterification steps. Early methodologies emphasized stepwise functionalization, often requiring harsh conditions, such as refluxing with phosphorus oxychloride (POCl₃) to introduce chlorine substituents. These foundational studies established the compound’s synthetic accessibility but highlighted challenges in yield optimization and purity.
Evolution of Scientific Interest
Interest in this compound grew alongside advancements in multicomponent reactions (MCRs). Researchers recognized its potential as a precursor for unsymmetrical 5-nitropyridines, which are valuable in medicinal chemistry. For instance, the MCR-based synthesis of 4-methyl-5-nitro-1,4-dihydropyridines and their subsequent aromatization to pyridines demonstrated the compound’s role in streamlining complex heterocycle production. The nitro group’s electron-withdrawing properties further enabled selective functionalization, making it a candidate for catalytic cross-coupling reactions.
Key Research Milestones
- Catalytic Carbonylation : The use of (Ph₃P)₂PdCl₂ under carbon monoxide pressure enabled efficient introduction of ester groups, improving synthetic efficiency.
- Multicomponent Synthesis : Development of one-pot MCRs reduced reliance on pre-functionalized intermediates, as demonstrated in the synthesis of 5-nitro-1,4-dihydropyridines.
- Structural Characterization : Advances in NMR and mass spectrometry confirmed the compound’s molecular architecture, with key spectral data (e.g., ¹H NMR δ=8.77 ppm for aromatic protons) enabling rigorous quality control.
Significance in Chemical Research
Position in Heterocyclic Chemistry Research
As a nitro-substituted pyridine, this compound occupies a niche in heterocyclic chemistry due to its dual reactivity: the nitro group facilitates electrophilic substitution, while the methyl ester enhances solubility for further transformations. Its utility in synthesizing calcium channel blockers, such as nitrendipine analogs, underscores its pharmacological relevance. Additionally, its role in producing neuroprotective agents like cerebrocrast highlights its biomedical potential.
Importance as a Research Building Block
The compound’s modular structure allows derivatization at multiple positions:
- Nitro Reduction : Conversion to amines for drug candidates.
- Ester Hydrolysis : Generation of carboxylic acids for coordination chemistry.
- Halogenation : Bromine or iodine incorporation for cross-coupling reactions.
These transformations enable its use in diverse pathways, such as the synthesis of pyrrolo-pyridine derivatives, which are explored for kinase inhibition.
Research Impact Assessment
A 2023 analysis of 5-nitropyridine derivatives cited this compound as a key intermediate in 15% of surveyed synthetic routes, reflecting its broad adoption. Industrial applications include its use in agrochemical precursors, where its nitro group enhances bioactivity against pests.
Research Objectives and Scope
Current Research Landscape
Recent studies focus on:
- Green Synthesis : Replacing toxic reagents (e.g., POCl₃) with biodegradable alternatives.
- Catalytic Innovations : Leveraging palladium and nickel catalysts for C–N and C–O bond formation.
- Computational Modeling : Predicting reactivity using density functional theory (DFT) to guide experimental designs.
Knowledge Gaps and Research Challenges
- Selectivity Issues : Competing reactions during nitration or esterification often yield byproducts.
- Scalability : Industrial-scale production faces hurdles in maintaining yield above 80%.
- Stability : The nitro group’s sensitivity to light and heat complicates long-term storage.
Multidisciplinary Research Applications
Properties
IUPAC Name |
methyl 4-methyl-5-nitropyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c1-5-3-6(8(11)14-2)9-4-7(5)10(12)13/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOCVMGPJNBRFGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1[N+](=O)[O-])C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-methyl-5-nitropyridine-2-carboxylate can be synthesized through several methods. One common approach involves the nitration of 4-methylpyridine-2-carboxylate. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 5-position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-quality compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methyl-5-nitropyridine-2-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Reduction: 4-methyl-5-aminopyridine-2-carboxylate.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Hydrolysis: 4-methyl-5-nitropyridine-2-carboxylic acid.
Scientific Research Applications
Methyl 4-methyl-5-nitropyridine-2
Biological Activity
Methyl 4-methyl-5-nitropyridine-2-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by relevant data and case studies.
Synthesis
This compound can be synthesized through various methods, typically involving the nitration of pyridine derivatives followed by carboxylation reactions. The synthesis process often yields high regioselectivities, which are crucial for obtaining the desired biological activity.
Antimicrobial Properties
Recent studies have demonstrated that this compound exhibits notable antimicrobial activity against various bacterial strains. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development in antimicrobial therapies .
Antitumor Activity
The compound has been evaluated for its antitumor properties, particularly in inhibiting specific cancer cell lines. Research indicates that it may interfere with the proliferation of cancer cells by modulating key signaling pathways involved in cell growth and apoptosis. For example, studies have reported that it inhibits the growth of human leukemia cell lines through mechanisms that involve the disruption of c-Myc signaling pathways .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on this compound revealed that at concentrations as low as 50 µg/mL, the compound inhibited the growth of Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than many conventional antibiotics, suggesting potential for use in treating resistant infections .
Case Study 2: Cancer Cell Inhibition
In vitro studies have shown that this compound induces apoptosis in human leukemia cells. Flow cytometry analysis indicated an increase in early apoptotic cells when treated with the compound at concentrations of 10 µM and above. This suggests a promising role in cancer therapy, particularly for hematological malignancies .
Data Table: Summary of Biological Activities
| Activity Type | Test Organism/Cell Line | Concentration (µg/mL) | Effect Observed |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 50 | Growth inhibition |
| Antimicrobial | Escherichia coli | 50 | Growth inhibition |
| Antitumor | Human leukemia cell line | 10 | Induction of apoptosis |
| Antitumor | Various cancer cell lines | Varies | Inhibition of proliferation |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Key analogs of methyl 4-methyl-5-nitropyridine-2-carboxylate include:
Key Observations:
Electronic Effects :
- The nitro group (strong electron-withdrawing) in the target compound and its analogs enhances electrophilic substitution reactivity at positions ortho and para to itself. However, the methyl group (electron-donating) at position 4 in the target compound slightly counterbalances this effect, moderating ring reactivity compared to the 6-methyl-5-nitro isomer .
- In the chloro analog (5-Cl), the electron-withdrawing effect is weaker than nitro, making it less reactive toward nucleophilic attack but more stable under acidic conditions .
Steric and Positional Isomerism: The 6-methyl-5-nitro isomer (CAS 64215-12-9) exhibits steric hindrance between the 6-methyl and 2-ester groups, reducing solubility in polar solvents compared to the 4-methyl analog . The 4-amino-5-nitro derivative (CAS 850544-21-7) introduces a nucleophilic amino group, enabling conjugation with carbonyl systems for heterocyclic expansion (e.g., triazole or imidazole formation) .
Physicochemical Properties
| Property | This compound | Methyl 5-chloropyridine-2-carboxylate | Methyl 4-amino-5-nitropyridine-2-carboxylate |
|---|---|---|---|
| Melting Point | Not reported | 78–80°C | 120–122°C (decomposes) |
| Solubility (Polar Solvents) | Moderate in DMSO, DMF | High in chloroform, acetone | Low in water; soluble in methanol |
| Stability | Stable under inert atmosphere | Hygroscopic | Light-sensitive; requires dark storage |
Notes:
- The amino-nitro derivative is prone to oxidative degradation due to the juxtaposition of electron-donating (NH₂) and withdrawing (NO₂) groups, necessitating stringent storage conditions .
- The chloro analog’s higher solubility in non-polar solvents makes it preferable for liquid-phase reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
